(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
CAS No.: 1114651-22-7
Cat. No.: VC4657459
Molecular Formula: C22H15ClFNO4S
Molecular Weight: 443.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114651-22-7 |
|---|---|
| Molecular Formula | C22H15ClFNO4S |
| Molecular Weight | 443.87 |
| IUPAC Name | (4-chlorophenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
| Standard InChI | InChI=1S/C22H15ClFNO4S/c1-29-18-9-7-17(8-10-18)25-13-21(22(26)14-2-4-15(23)5-3-14)30(27,28)20-11-6-16(24)12-19(20)25/h2-13H,1H3 |
| Standard InChI Key | GIXRCUOMMVBGDZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Molecular Formula and Classification
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Molecular Formula: C21H13ClFNO4S
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Chemical Class: The compound belongs to the benzothiazine family, characterized by a fused heterocyclic structure containing sulfur and nitrogen atoms.
Structural Features
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The molecule contains:
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A benzothiazine core with a sulfonyl group (1,1-dioxido).
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Substituents including:
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A 4-chlorophenyl group.
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A 6-fluoro substituent on the benzothiazine ring.
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A 4-methoxyphenyl group attached to the benzothiazine ring via a methanone linkage.
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Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Below is a general synthetic approach:
Stepwise Synthesis
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Formation of Benzothiazine Core:
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Reactants such as aminobenzenesulfonamide derivatives are cyclized with appropriate aldehydes or ketones to form the benzothiazine scaffold.
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Functionalization:
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Fluorination at the 6-position can be achieved using electrophilic fluorinating agents.
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Methoxyphenyl and chlorophenyl groups are introduced via Friedel-Crafts acylation or similar reactions.
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Final Assembly:
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The methanone bridge linking the benzothiazine core to the substituents is formed through condensation reactions.
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Experimental Conditions
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Typical solvents: Acetonitrile, ethanol, or dichloromethane.
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Catalysts: Acidic or basic catalysts (e.g., K2CO3 for deprotonation).
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Reaction temperature: Reflux conditions (~80–100°C).
Pharmacological Potential
Compounds with similar structural motifs have demonstrated:
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Antimicrobial Activity: Benzothiazine derivatives are known for their ability to inhibit bacterial and fungal growth by targeting enzymes or membranes .
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Anticancer Properties: The presence of electron-withdrawing groups (e.g., fluorine) enhances binding affinity to cancer-related targets .
Material Science
Due to its aromatic and heterocyclic structure, this compound could find use in:
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Organic semiconductors.
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Photovoltaic materials.
Molecular Modeling Insights
Molecular docking studies on related compounds suggest that such molecules interact strongly with biological targets through:
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Hydrogen bonding (via sulfonyl oxygen or methoxy groups).
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π–π stacking interactions between aromatic rings and protein residues.
Related Compounds for Contextual Understanding
Several structurally analogous compounds have been studied extensively:
Challenges
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Limited experimental data specific to this compound.
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Potential toxicity due to halogenated aromatic rings.
Research Opportunities
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Advanced pharmacological screening for antimicrobial and anticancer efficacy.
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Exploration of electronic properties for material science applications.
This article synthesizes available information on the compound while highlighting its synthetic pathways, properties, and potential uses in various domains of science and technology. Further experimental studies are recommended for detailed characterization and application development.
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